5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of the Oxazole Ring: : A common starting point involves a cyclization reaction to form the 1,3-oxazole ring, often using a precursor such as α-haloketones and an amide.
Substitution Reactions: : Introducing the benzylamino group via substitution reactions, typically employing reagents like benzylamine under controlled conditions.
Sulfonylation: : The piperidine sulfonyl group is introduced through a sulfonation reaction using sulfonyl chlorides under mild acidic or basic conditions.
Nitrile Introduction: : The carbonitrile group is often introduced through a nucleophilic substitution reaction using cyanide salts.
Industrial Production Methods
In an industrial setting, this compound can be synthesized using automated reactors to handle the multistep process, ensuring precise control over reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form oxides or related compounds.
Reduction: : It is susceptible to reduction, particularly at the nitrile and oxazole functional groups, to form corresponding amines and hydroxyl compounds.
Substitution: : Various nucleophilic and electrophilic substitution reactions can modify its aromatic rings and nitrogen-containing groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or permanganate (KMnO₄).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: : Formation of oxides and quinones.
Reduction: : Conversion to primary amines and alcohols.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has numerous scientific research applications across different fields:
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for drug discovery and material science.
Biology
Studied for its potential biological activities, such as enzyme inhibition or receptor modulation, which may have implications in treating diseases.
Medicine
Explored for its pharmacological properties, possibly serving as a lead compound for developing new therapeutic agents.
Industry
Employed in the production of specialty chemicals, dyes, and polymers due to its versatile reactive groups.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: : Engages in biochemical pathways related to signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
5-(Benzylamino)-2-(4-hydroxyphenyl)-1,3-oxazole-4-carbonitrile: : Similar structure with a hydroxy group instead of a sulfonyl.
5-(Aminomethyl)-2-{4-[(4-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile: : Variation in the piperidine substitution.
Highlighting Uniqueness
5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile: stands out due to its specific combination of functional groups, offering unique reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
5-(benzylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17-11-13-27(14-12-17)31(28,29)20-9-7-19(8-10-20)22-26-21(15-24)23(30-22)25-16-18-5-3-2-4-6-18/h2-10,17,25H,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFCJCRRIBIOPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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